N-(2-methoxybenzyl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
3-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with methoxyphenyl groups and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Substitution with Methoxyphenyl Groups:
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyrazole derivative with an appropriate amine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly used.
Major Products Formed
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
3-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: A compound with similar methoxyphenyl groups but different functional groups and reactivity.
(2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid: Another compound with methoxyphenyl groups but different core structure and properties.
Uniqueness
3-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide is unique due to its specific combination of a pyrazole ring, methoxyphenyl groups, and a carboxamide functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C19H19N3O3 |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H19N3O3/c1-24-15-9-7-13(8-10-15)16-11-17(22-21-16)19(23)20-12-14-5-3-4-6-18(14)25-2/h3-11H,12H2,1-2H3,(H,20,23)(H,21,22) |
InChI Key |
WGCRPYIZIAPXOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NCC3=CC=CC=C3OC |
Origin of Product |
United States |
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